N-methyl-1-(4-methylthiophen-2-yl)methanamine

Descripción general

Descripción

N-methyl-1-(4-methylthiophen-2-yl)methanamine is a chemical compound with the following properties:

- IUPAC Name : N-methyl-N-(2-thienylmethyl)amine

- Molecular Formula : C<sub>6</sub>H<sub>9</sub>NS

- Molecular Weight : 127.21 g/mol

- CAS Number : 58255-18-8

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-thienylmethanamine with formaldehyde (methanal) followed by N-methylation . The resulting product is N-methyl-1-(4-methylthiophen-2-yl)methanamine.

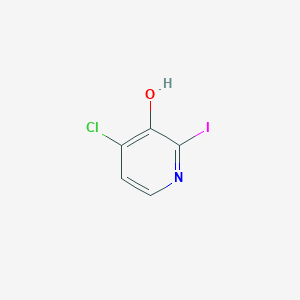

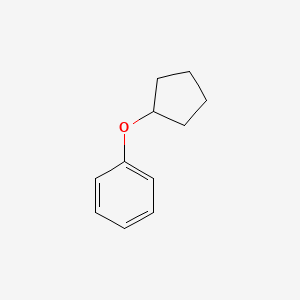

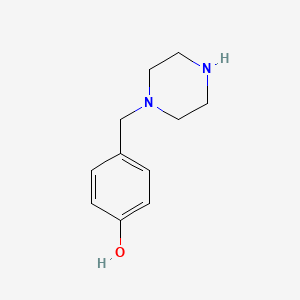

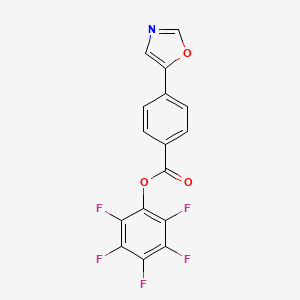

Molecular Structure Analysis

The compound’s molecular structure consists of a thiophene ring substituted with a methyl group at the 4-position. The nitrogen atom is also methylated. The overall structure is shown below:

!Molecular Structure

Chemical Reactions Analysis

N-methyl-1-(4-methylthiophen-2-yl)methanamine can participate in various chemical reactions, including alkylation , amination , and condensation reactions. Its reactivity is influenced by the presence of the thiophene ring and the amino group.

Physical And Chemical Properties Analysis

- Physical Form : Liquid

- Purity : 95%

- Storage : Keep in a dark place under an inert atmosphere at 2-8°C.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A novel 1,3-Dithiolane compound, related to N-methyl-1-(4-methylthiophen-2-yl)methanamine, was synthesized, showcasing the chemical's potential for creating complex molecular structures useful in materials science and organic chemistry. This synthesis process highlights its importance in developing new compounds with specific characteristics for various applications (Zhai Zhi-we, 2014).

Sensing Applications

A novel photochromic diarylethene derivative containing a 2-(methylthio)benzenamine Schiff base unit was synthesized, demonstrating selective fluorometric/colorimetric sensing of metal ions. This application is crucial for environmental monitoring, highlighting the compound's role in the development of chemosensors for detecting metal ions (Shu-li Guo et al., 2018).

Electro-Optic Materials

The synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives, related to the molecular structure of N-methyl-1-(4-methylthiophen-2-yl)methanamine, was described. These compounds are used in the layer-by-layer formation of electro-optic materials, indicating the importance of such molecules in advancing optical and electronic technologies (A. Facchetti et al., 2003).

Catalysts in Chemical Synthesis

N-methyl-1-(4-methylthiophen-2-yl)methanamine derivatives have been explored as catalysts in chemical reactions. For example, quinazoline-based ruthenium complexes were synthesized, demonstrating the compound's potential in facilitating transfer hydrogenation reactions. This application is significant in organic synthesis and pharmaceutical manufacturing (Şemistan Karabuğa et al., 2015).

Drug Discovery Scaffold

Hexahydro-2H-thieno[2,3-c]pyrrole, a scaffold derived from related chemical synthesis processes, was proposed for constructing compound libraries in drug discovery. This suggests the compound's utility in medicinal chemistry for the development of new therapeutic agents (Vladimir S. Yarmolchuk et al., 2011).

Safety And Hazards

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).

Direcciones Futuras

Research on N-methyl-1-(4-methylthiophen-2-yl)methanamine should focus on:

- Biological Activity : Investigate its potential as a drug candidate or ligand.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Toxicology Studies : Assess its safety profile and potential environmental impact.

Propiedades

IUPAC Name |

N-methyl-1-(4-methylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-3-7(4-8-2)9-5-6/h3,5,8H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICZWIQRPDVYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594478 | |

| Record name | N-Methyl-1-(4-methylthiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(4-methylthiophen-2-yl)methanamine | |

CAS RN |

886851-27-0 | |

| Record name | N-Methyl-1-(4-methylthiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

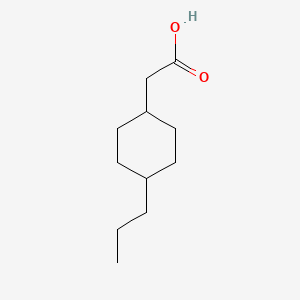

![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)